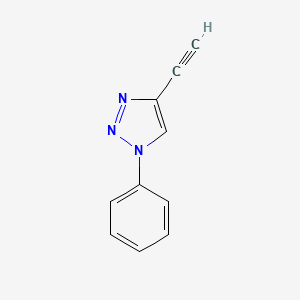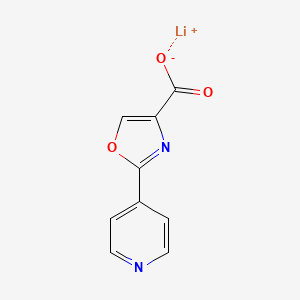
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a pyridinyl group and an oxazole carboxylate moiety, making it a versatile candidate for research in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate typically involves the reaction of pyridin-4-yl-lithium with 1,3-oxazole-4-carboxylic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium reagent. The process can be summarized as follows:
Preparation of Pyridin-4-yl-lithium: Pyridin-4-yl-lithium is prepared by reacting pyridine with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Reaction with 1,3-oxazole-4-carboxylic acid: The prepared pyridin-4-yl-lithium is then reacted with 1,3-oxazole-4-carboxylic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF.
Substitution: Various nucleophiles can be used, and the reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, modulating their activity. Its unique structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: Known for its neuroprotective properties and used in the study of Parkinson’s disease.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Investigated for its protein kinase inhibitory activity.
N-(Pyridin-4-yl)pyridin-4-amine:
Uniqueness
Lithium(1+)2-(pyridin-4-yl)-1,3-oxazole-4-carboxylate stands out due to its unique combination of a lithium ion with a pyridinyl and oxazole carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H5LiN2O3 |
|---|---|
Peso molecular |
196.1 g/mol |
Nombre IUPAC |
lithium;2-pyridin-4-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H6N2O3.Li/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Clave InChI |
PQVXLCIWMNGPGU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CN=CC=C1C2=NC(=CO2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


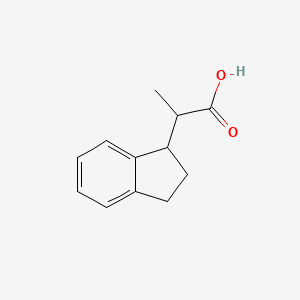

![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
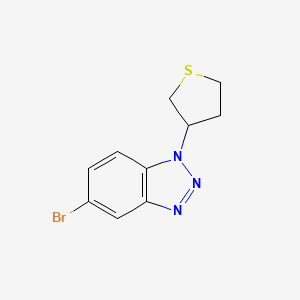
![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)
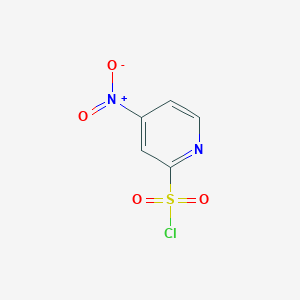
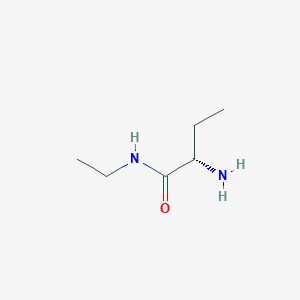
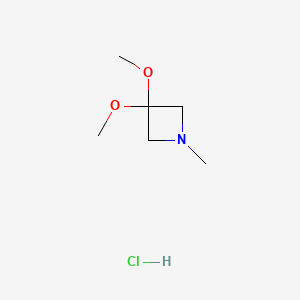
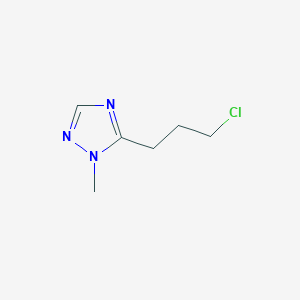
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
